1-(2-(1H-imidazol-1-yl)ethyl)-1H-pyrazol-4-amine
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Overview
Description
1-(2-(1H-imidazol-1-yl)ethyl)-1H-pyrazol-4-amine is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a valuable subject of study in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-imidazol-1-yl)ethyl)-1H-pyrazol-4-amine typically involves the formation of the imidazole and pyrazole rings followed by their coupling. One common method includes the reaction of 1H-imidazole with ethyl bromoacetate to form 2-(1H-imidazol-1-yl)ethyl acetate, which is then reacted with hydrazine to form the pyrazole ring . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-(2-(1H-imidazol-1-yl)ethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-(2-(1H-imidazol-1-yl)ethyl)-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-(1H-imidazol-1-yl)ethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity. The pyrazole ring can interact with various biological pathways, potentially inhibiting or activating specific enzymes. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Imidazol-1-yl)ethanol
- 2-(1H-Imidazol-1-yl)ethyl methacrylate
- 2-(1H-Imidazol-1-yl)ethanamine
Uniqueness
1-(2-(1H-imidazol-1-yl)ethyl)-1H-pyrazol-4-amine is unique due to the presence of both imidazole and pyrazole rings in its structure. This dual-ring system provides a versatile platform for various chemical modifications and interactions, making it more adaptable for different applications compared to compounds with only one of these rings .
Properties
CAS No. |
1029413-48-6 |
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Molecular Formula |
C8H11N5 |
Molecular Weight |
177.21 g/mol |
IUPAC Name |
1-(2-imidazol-1-ylethyl)pyrazol-4-amine |
InChI |
InChI=1S/C8H11N5/c9-8-5-11-13(6-8)4-3-12-2-1-10-7-12/h1-2,5-7H,3-4,9H2 |
InChI Key |
UBUQQWXFFICLQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCN2C=C(C=N2)N |
Origin of Product |
United States |
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